molecular formula C16H26N4O B6632152 1-Cyclohexyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanol

1-Cyclohexyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanol

Cat. No.: B6632152
M. Wt: 290.40 g/mol
InChI Key: UXOBOTAFTIFYIY-UHFFFAOYSA-N
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Description

1-Cyclohexyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanol is a complex organic compound that features a cyclohexyl group, a pyrimidinyl-substituted piperazine ring, and an ethanol moiety

Properties

IUPAC Name

1-cyclohexyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O/c21-15(14-5-2-1-3-6-14)13-19-9-11-20(12-10-19)16-17-7-4-8-18-16/h4,7-8,14-15,21H,1-3,5-6,9-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOBOTAFTIFYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CN2CCN(CC2)C3=NC=CC=N3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanol typically involves multi-step organic reactions. One common method includes the alkylation of 4-pyrimidin-2-ylpiperazine with 1-bromo-2-cyclohexylethanol under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyrimidinyl group can be reduced under hydrogenation conditions.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Cyclohexyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetaldehyde or cyclohexyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetic acid.

    Reduction: Reduced pyrimidinyl derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Potential use as a pharmacological agent due to its structural similarity to known therapeutic compounds.

    Industry: Utilized in the development of specialty chemicals and intermediates for drug synthesis.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptor sites and modulate their activity. This interaction can lead to various biological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

    1-Cyclohexyl-2-pyrrolidinone: Shares the cyclohexyl group but has a different heterocyclic ring.

    2-(4-Phenylpiperazin-1-yl)pyrimidine: Similar piperazine and pyrimidine structure but with a phenyl group instead of a cyclohexyl group.

Uniqueness: 1-Cyclohexyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanol is unique due to the combination of its cyclohexyl group, pyrimidinyl-substituted piperazine ring, and ethanol moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

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